molecular formula C16H15N3O3S B2467300 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide CAS No. 1396847-52-1

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Katalognummer: B2467300
CAS-Nummer: 1396847-52-1
Molekulargewicht: 329.37
InChI-Schlüssel: VOGKPJQKPMFMST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a synthetic organic compound of high interest in medicinal chemistry and drug discovery research. It is constructed from two key pharmacophores: a pyrazolo[1,5-a]pyridine heterocyclic system and a benzenesulfonamide moiety. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its significant synthetic versatility and relevance as a core structure in bioactive molecules . This rigid, planar nitrogen-containing heterocycle is frequently investigated for its potential to interact with various biological targets. The incorporation of a benzenesulfonamide group further enhances the compound's research value, as sulfonamides are a prominent class in the development of enzyme inhibitors . Specifically, sulfonamide derivatives have been extensively studied for their inhibitory activity against enzymes such as carbonic anhydrases , with some showing potent and selective inhibition against tumor-associated isoforms like CA IX and XII, highlighting their potential in anticancer research . Furthermore, compounds featuring the pyrazolo[1,5-a]pyridine core have been identified as potent inhibitors in other therapeutic areas, including as RET kinase inhibitors for oncology and P2X3 purinoceptor antagonists for neurological disorders . The presence of the 3-acetyl group on the benzene ring offers a handle for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) and fine-tune the properties of this molecule for specific applications. This compound is intended for research purposes only, such as in vitro biological screening, assay development, and as a building block in synthetic chemistry. For Research Use Only. Not for human or veterinary use.

Eigenschaften

IUPAC Name

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-12(20)13-5-4-6-15(9-13)23(21,22)18-11-14-10-17-19-8-3-2-7-16(14)19/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGKPJQKPMFMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another approach includes the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . These methods provide concise access to the desired compound with moderate to good yields.

Analyse Chemischer Reaktionen

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including compounds similar to 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide, exhibit significant antileishmanial activity. A study synthesized a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides and evaluated their efficacy against Leishmania infantum and Leishmania amazonensis. Some compounds showed an IC50 comparable to pentamidine, a standard treatment for leishmaniasis, but with reduced cytotoxicity . The molecular modeling suggested that structural modifications could enhance interaction with the target parasites .

Anticancer Potential

The compound's structure suggests potential as a RET kinase inhibitor. RET kinase plays a crucial role in various cancers, including thyroid and lung cancers. A patent describes substituted pyrazolo[1,5-a]pyridine compounds as effective inhibitors of RET kinase, indicating their utility in treating proliferative diseases . The development of such inhibitors could lead to new therapeutic strategies for cancer management.

Antifungal Properties

In addition to its antiparasitic and anticancer activities, compounds with similar structures have been evaluated for antifungal activity. A study focused on synthesizing novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives demonstrated promising antifungal effects against various Candida species. Some derivatives exhibited greater efficacy than fluconazole, a common antifungal medication . This suggests that modifications to the pyrazole and sulfonamide moieties could enhance antifungal activity.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of compounds related to this compound:

Application Target Activity IC50 Values Reference
AntileishmanialLeishmania infantumSimilar to pentamidine0.059 - 0.072 mM
AnticancerRET KinaseInhibitor for proliferative diseasesNot specified
AntifungalCandida speciesGreater efficacy than fluconazole≤ 25 µg/mL

Wirkmechanismus

The mechanism of action of 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

Pyrazolo-fused heterocycles vary in their core rings, substituents, and applications. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Pyrazolo[1,5-a]pyridine 3-acetyl, benzenesulfonamide Potential kinase inhibition
Pyrazolo[1,5-a]pyrimidines (Compounds 7–24) Pyrazolo[1,5-a]pyrimidine Variable (e.g., halogens, aryl groups) Protein kinase inhibitors with improved oral bioavailability
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Anticandidate (exact role unspecified)
Pir-8-30 () Pyrazolo[1,5-a]pyrimidine Methanesulfonamide, phenyl Aryl hydrocarbon receptor modulation

Key Observations :

  • Pyrazolo[1,5-a]pyrimidines : Widely studied for kinase inhibition due to their electron-rich core, enabling strong interactions with ATP-binding pockets. Their synthesis often involves Suzuki–Miyaura coupling or nucleophilic substitution .
  • Pyrazolo[1,5-a]pyridine : Less common in medicinal chemistry but shares synthetic versatility. The acetyl group in the target compound may enhance solubility or serve as a hydrogen-bond acceptor.
  • Pyrazolo[3,4-d]pyrimidines : Exhibit distinct regiochemistry, influencing binding modes. Fluorine substituents (e.g., Example 53) often improve metabolic stability .

Substituent Effects on Bioactivity

The benzenesulfonamide group in the target compound is a common pharmacophore in kinase inhibitors (e.g., COX-2 inhibitors). Similar sulfonamide-containing pyrazolo[1,5-a]pyrimidines () demonstrate enhanced cellular activity, suggesting that this moiety may improve target affinity .

Pharmacological and Physicochemical Properties

Bioavailability and Solubility

Pyrazolo[1,5-a]pyrimidines (e.g., compounds 7–24) exhibit improved oral bioavailability compared to pyrazolotriazines, attributed to optimized logP values and hydrogen-bonding capacity . The target compound’s acetyl group may enhance solubility, though its impact requires experimental validation. Nano-carrier formulations () could further augment bioavailability .

Kinase Inhibition Potential

While direct data for the target compound is lacking, pyrazolo[1,5-a]pyrimidines show nanomolar potency against kinases like CDK2 and Aurora A . The benzenesulfonamide moiety in the target compound may mimic ATP’s sulfonic acid group, a common feature in kinase inhibitors.

Biologische Aktivität

3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C14H14N4O3S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and bicarbonate levels in tissues.
  • Targeting Kinase Pathways : Pyrazole derivatives have been shown to modulate various kinases involved in cell proliferation and survival, making them potential candidates for cancer therapy.

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of related pyrazole compounds and their derivatives:

Compound NameTarget Cell LinesIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BNCI-H46012.50Cell cycle arrest
Compound CA54926.00Autophagy induction
This compoundVarious (to be determined)TBDTBD

Case Study 1: Anti-Cancer Activity

A study investigating the cytotoxic effects of pyrazole derivatives on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant growth inhibition. For instance, a related compound showed an IC50 value of 12.50 µM against the NCI-H460 cell line, indicating potent anti-cancer properties .

Case Study 2: Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can also possess anti-inflammatory properties. In vitro studies showed that certain pyrazole compounds reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential therapeutic application for inflammatory diseases .

Research Findings

Recent advancements in drug design have highlighted the importance of pyrazole-based compounds in medicinal chemistry. The structural modifications on the pyrazole ring can significantly influence their biological activity. For example, substituents on the nitrogen atoms can enhance binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the common synthetic routes for 3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyridine core via cyclocondensation of 3-aminopyrazole derivatives with acetylated precursors .
  • Step 2 : Introduction of the benzenesulfonamide group via nucleophilic substitution or coupling reactions, using catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Step 3 : Acetylation at the 3-position using acetyl chloride under anhydrous conditions .
    Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Purity (>95%) is confirmed via HPLC .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10–11 ppm) .
    • ¹³C NMR : Confirm acetyl carbonyl (δ ~200 ppm) and sulfonamide sulfur environment .
  • IR Spectroscopy : Key peaks include C=O (1690–1710 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretching .
  • Mass Spectrometry : Molecular ion [M+H]⁺ should align with theoretical mass (e.g., m/z ~385 for C₁₇H₁₆N₄O₃S) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Kinase Inhibition Assays : Test against kinases (e.g., CDK-2) using ATP-competitive binding assays with fluorescence polarization .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., RAW 264.7 macrophages) at 1–100 µM concentrations .
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • Substituent Variation :
    • Replace the acetyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to hydrophobic enzyme pockets .
    • Modify the pyridin-3-ylmethyl moiety with fluorophenyl groups to improve metabolic stability .
  • Assay Design : Use parallel synthesis to generate derivatives, followed by high-throughput screening against target panels (e.g., kinase libraries) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Assay Validation : Ensure consistency in cell lines (e.g., passage number, culture conditions) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-laboratory variability .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What computational strategies are effective for predicting target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK-2 (PDB: 2R3J). Focus on hydrogen bonding with Glu81 and hydrophobic packing with Leu83 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation, temperature) .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) using MOE .

Q. How can researchers address poor metabolic stability observed in preclinical studies?

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Key metabolites often result from acetyl group hydrolysis .
  • Prodrug Strategies : Replace the acetyl group with a tert-butyl ester to enhance plasma stability .

Q. What methods are recommended for selectivity profiling against off-target receptors?

  • Broad-Panel Screening : Use Eurofins’ SelectScreen® Kinase Profiling Service to test 100+ kinases at 1 µM .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stabilization of CDK-2 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.